molecular formula C13H16N2O3 B5459767 1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea

1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea

Cat. No.: B5459767
M. Wt: 248.28 g/mol
InChI Key: RISDMGGWOHNDNJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea is a synthetic organic compound characterized by the presence of a benzodioxole ring and a cyclopentylurea moiety

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-9-3-1-2-4-9)15-10-5-6-11-12(7-10)18-8-17-11/h5-7,9H,1-4,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISDMGGWOHNDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea typically involves the reaction of 1,3-benzodioxole with cyclopentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

    Temperature: Moderate temperatures (50-80°C) are usually employed.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-cyclopentylurea stands out due to its unique combination of a benzodioxole ring and a cyclopentylurea moiety, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications.

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